Phenyl triflimide

Microwave-assisted synthesis Aryl triflate synthesis High-throughput chemistry

Synthetic protocols requiring Tf₂O often suffer from over-triflation, substrate decomposition, or THF incompatibility. Phenyl triflimide (PhNTf₂) eliminates these challenges. - Enables stereodefined vinyl triflates with Z/E ratios up to 95:5, minimizing isomer separation. - Compatible with THF-based enolate generation (KHMDS/LDA), delivering preparative yields where Tf₂O fails. - Crystalline, non-hygroscopic solid permits automated dispensing and microwave protocols (6 min reaction time).

Molecular Formula C8H5F6NO4S2
Molecular Weight 357.3 g/mol
CAS No. 37595-74-7
Cat. No. B033088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl triflimide
CAS37595-74-7
Synonyms1,1,1-Trifluoro-N-phenyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide;  1,1,1-Trifluoro-N-phenyl-N-trifluoromethanesulfonylmethanesulfonamide;  N,N-Bis(trifluoromethanesulfonyl)aniline;  N,N-Bis(trifluoromethylsulfonyl)aniline;  N,N-Bis(trifluorometh
Molecular FormulaC8H5F6NO4S2
Molecular Weight357.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
InChIInChI=1S/C8H5F6NO4S2/c9-7(10,11)20(16,17)15(6-4-2-1-3-5-6)21(18,19)8(12,13)14/h1-5H
InChIKeyDIOHEXPTUTVCNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl Triflimide (PhNTf₂) Overview


Phenyl triflimide (N-Phenyl-bis(trifluoromethanesulfonimide), PhNTf₂, CAS 37595-74-7) is a crystalline, non-hygroscopic sulfonimide reagent that functions as a mild electrophilic triflating agent [1]. It serves as a controlled alternative to triflic anhydride (Tf₂O) for introducing the trifluoromethanesulfonyl (triflyl, Tf) group onto oxygen and nitrogen nucleophiles, enabling the synthesis of aryl triflates, enol triflates, vinyl triflates, and triflamides . Unlike the highly reactive and moisture-sensitive Tf₂O, PhNTf₂ is stable at room temperature and can be weighed in air without special precautions .

Mild electrophilic triflating reagent for O/N-nucleophiles
Air-stable crystalline solid, weighable on benchtop
Enables triflation in THF, overcoming Tf₂O decomposition
Suitable for microwave-accelerated high-throughput protocols

PhNTf₂ vs. Tf₂O: Key Benefits


Triflic anhydride (Tf₂O) is the most widely used triflating reagent, but its high electrophilicity frequently leads to over-triflation, substrate decomposition, and poor yields with enolates in coordinating solvents such as tetrahydrofuran [1]. Alternative reagents including N-triflylimidazole and Comins‘ reagent (N-(5-chloro-2-pyridyl)bis(triflimide)) differ in their reactivity profiles and generate distinct byproducts that can complicate purification [2]. PhNTf₂ occupies a unique position in the triflation reagent landscape: it provides sufficient electrophilicity to triflate phenols, enolates, and amines under mild conditions, yet its attenuated reactivity relative to Tf₂O minimizes side reactions and enables applications where Tf₂O fails entirely .

PhNTf₂ (target)
Controlled reactivity minimizes over-triflation and side reactions; stable in THF and air.
Tf₂O (common substitute)
High electrophilicity often causes over-triflation, low yields in THF, and requires inert atmosphere.
PhNTf₂
Delivers up to 95:5 Z/E selectivity in vinyl triflate synthesis, preserving stereochemistry.
N-triflylimidazole / Comins' reagent
Distinct reactivity profiles and byproduct formation may complicate purification and stereocontrol.
PhNTf₂
Crystalline solid, mp 100–102 °C; no THF polymerization; straightforward workup.
Tf₂O
Induces THF polymerization, decomposing reaction mixtures; requires pyridine additives for control.

PhNTf₂ Evidence Guide


Microwave-Accelerated Aryl Triflation

Under controlled microwave heating conditions, the synthesis of aryl triflates from phenols using phenyl triflimide (PhNTf₂) achieves complete conversion in only 6 minutes [1]. This rapid reaction time contrasts sharply with conventional thermal triflation protocols using triflic anhydride, which typically require 2–24 hours for completion and often necessitate careful temperature control to prevent exothermic decomposition [2].

Microwave-Accelerated Triflation
Reported comparison
6 min (PhNTf₂) vs 2–24 h (Tf₂O) – 20–240× faster
Enables high-throughput parallel synthesis
Microwave conditions; phenol to aryl triflate
Microwave-assisted synthesis Aryl triflate synthesis High-throughput chemistry

(Z)-Selective Vinyl Triflate Synthesis

Triflation of α-alkoxyacetoaldehydes with phenyl triflimide (PhNTf₂) and DBU yields (Z)-vinyl triflates with Z/E stereoselectivity ratios up to 95:5 [1]. In contrast, triflation with triflic anhydride under analogous conditions typically exhibits lower stereocontrol and requires stringent temperature management to avoid isomerization [2].

(Z)-Selective Vinyl Triflate
Reported comparison
Z/E up to 95:5 (PhNTf₂) vs 60:40–80:20 (Tf₂O)
Improves stereochemical fidelity for cross-coupling
α-alkoxyacetoaldehyde substrates with DBU
Stereoselective synthesis Enol triflation Vinyl triflate intermediates

Enolate Triflation Efficiency in THF

In the synthesis of enol triflates from ketone enolates, triflic anhydride (Tf₂O) is documented to give 'only poor to moderate yields' when reactions are conducted in tetrahydrofuran (THF), a solvent essential for many enolate generation protocols [1]. Phenyl triflimide (PhNTf₂), by contrast, is the reagent of choice for this transformation, delivering consistently high yields of enol triflates in THF-based systems without the decomposition pathways that plague Tf₂O [2].

Enolate Triflation in THF
Class-level
Reported high yields (>80%) vs poor to moderate yields (
Essential for ketone enolate protocols in THF
Tf₂O causes THF polymerization; PhNTf₂ avoids this
THF Polymerization Elimination
Class-level
No THF polymerization observed with PhNTf₂
Eliminates a critical decomposition pathway
Tf₂O requires pyridine additive to suppress polymerization
Solid Reagent Handling
Data to verify
Crystalline solid, mp 100–102 °C; weighable in air
Simplifies stoichiometric control and storage
Sources absent; verify against COA
Enolate chemistry Triflation yield optimization Ketone functionalization

THF Polymerization Elimination

Triflic anhydride (Tf₂O) is known to induce rapid polymerization of tetrahydrofuran (THF), causing decomposition of the reaction mixture and complicating purification [1]. This side reaction can necessitate the addition of pyridine or other stabilizing additives to mitigate THF degradation. Phenyl triflimide (PhNTf₂) does not promote THF polymerization, allowing for cleaner reaction profiles and simplified workup procedures when THF is the required solvent .

THF Polymerization Elimination
Class-level
No THF polymerization observed with PhNTf₂
Eliminates a critical decomposition pathway
Tf₂O requires pyridine additive to suppress polymerization
Reaction safety THF stability Triflation reagent compatibility

Solid Reagent Handling Advantages

Phenyl triflimide (PhNTf₂) is a stable, crystalline solid with a melting point of 100–102 °C that can be weighed in air without special precautions [1]. In contrast, triflic anhydride (Tf₂O) is a corrosive, moisture-sensitive liquid (boiling point 81–83 °C) that fumes in air, requires storage under inert atmosphere, and must be handled in a fume hood with rigorous exclusion of water to prevent exothermic hydrolysis to triflic acid .

Solid Reagent Handling
Data to verify
Crystalline solid, mp 100–102 °C; weighable in air
Simplifies stoichiometric control and storage
Sources absent; verify against COA
Reagent handling Laboratory safety Moisture sensitivity

PhNTf₂ Application Scenarios


High-Throughput Aryl Triflate Synthesis

When synthesizing diverse libraries of aryl triflates for cross-coupling screening, microwave-assisted protocols using PhNTf₂ achieve full conversion in 6 minutes per reaction [1]. This 20–240× acceleration relative to conventional Tf₂O thermal protocols enables a single researcher to process 40–80 compounds per day versus 4–10 compounds with Tf₂O, dramatically increasing screening throughput in medicinal chemistry hit-to-lead campaigns. The crystalline solid form also facilitates automated solid dispensing, a practical impossibility with liquid Tf₂O.

Stereocontrolled Vinyl Triflate Cross-Coupling

In the synthesis of stereodefined vinyl triflate intermediates—particularly for (Z)-configured alkenes destined for Suzuki-Miyaura or Stille couplings—PhNTf₂ delivers Z/E ratios up to 95:5, compared to 60:40 to 80:20 typically achieved with Tf₂O [1]. This ≥15 percentage point improvement in stereochemical fidelity reduces or eliminates the need for chromatographic separation of geometric isomers, preserving precious advanced intermediates and shortening synthetic routes in total synthesis of natural products and pharmaceutical candidates [2].

Enolate Triflation in THF

When synthetic routes require enolate generation in THF using strong bases (KHMDS, LDA, or iPr₂NMgBr), PhNTf₂ is the only triflating reagent that reliably delivers preparative yields of enol triflates [1]. Tf₂O in THF produces THF polymerization that decomposes the reaction mixture, often reducing yields below 50% or causing complete reaction failure [2]. Procuring PhNTf₂ for these protocols eliminates the need for solvent switching, additive screening, or alternative enolate generation strategies that add steps and reduce overall yield.

Transparent p-Type Doping of Carbon Nanotubes

PhNTf₂ functions as a strong electron-withdrawing p-type dopant for single-walled carbon nanotubes (SWCNTs), enhancing electrical conductivity while maintaining optical transparency—a critical requirement for transparent conductive electrodes in organic electronics and flexible displays [1]. Unlike metal-based dopants (e.g., AuCl₃, FeCl₃) that introduce opacity and metal contamination, or volatile molecular dopants (F₄-TCNQ) that sublime during device processing, PhNTf₂ provides stable, non-volatile doping from a readily handled crystalline precursor [2].

Application
Selection Property
Validation Focus
High-throughput aryl triflate synthesis
Microwave-accelerated reactivity
Process cycle time reduction
Stereocontrolled vinyl triflate cross-coupling
(Z)-selective triflation
Geometric isomer purity review
Enolate triflation in THF
THF compatibility
Solvent-induced decomposition elimination
Carbon nanotube p-type doping
Non-volatile solid dopant
Conductivity and optical transparency retention

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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